2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Beschreibung
化学标识与命名规则
目标化合物的系统命名基于国际纯化学与应用化学联合会(IUPAC)规则,完整反映了其分子结构特征。母核为吡啶并[1,2-a]苯并咪唑,其中苯并咪唑环与吡啶环通过共享两个碳原子形成稠环体系。取代基的定位如下:
- 2-位 :丁基(C~4~H~9~)
- 3-位 :甲基(CH~3~)
- 1-位 :{[2-(3,4-二甲氧基苯基)乙基]氨基}(C~10~H~14~N~1~O~2~)
- 4-位 :氰基(CN)
其分子式为C~27~H~30~N~4~O~2~,分子量为442.56 g/mol。该结构融合了疏水性丁基链、电子供体甲氧基团及氢键供体氨基,这些特征共同影响了化合物的理化性质和生物活性(表1)。
表1. 目标化合物的关键物化参数
| 属性 | 数值/描述 |
|---|---|
| 分子式 | C~27~H~30~N~4~O~2~ |
| 分子量 | 442.56 g/mol |
| 疏水基团 | 丁基、苯环 |
| 氢键供体/受体 | 2/6 |
| 拓扑极性表面积 | 82.3 Ų |
吡啶并[1,2-a]苯并咪唑骨架的药用历史沿革
吡啶并[1,2-a]苯并咪唑骨架的药用价值最早可追溯至20世纪30年代,但其系统研究直至近二十年才取得突破性进展。2016年,研究者发现该骨架对疟原虫红内期、肝期及配子体阶段均具有显著抑制作用,其中部分衍生物的半数抑制浓度(IC~50~)低于10 nM。在抗结核领域,含氰基取代的类似物对结核分枝杆菌的最小抑制浓度(MIC)可达0.5 µg/mL,其作用机制与抑制血红素结晶化过程相关。
骨架的刚性稠环结构不仅增强了与靶标蛋白的π-π堆积作用,还通过氮原子的配位能力与金属酶活性中心结合。例如,在铜/铁共催化体系中,吡啶环可作为导向基团促进分子内C-H胺化反应,从而构建复杂取代模式。
取代模式对氮杂环系统的影响机制
目标化合物的取代模式体现了经典的药物设计策略:
Eigenschaften
Molekularformel |
C27H30N4O2 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-butyl-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H30N4O2/c1-5-6-9-20-18(2)21(17-28)27-30-22-10-7-8-11-23(22)31(27)26(20)29-15-14-19-12-13-24(32-3)25(16-19)33-4/h7-8,10-13,16,29H,5-6,9,14-15H2,1-4H3 |
InChI-Schlüssel |
SXEVFMVPVOXNKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Butyl-1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der benzylischen Position.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-Butyl-1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitril beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[1,2-a]benzimidazole Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced binding to receptors in cardiovascular and anticancer agents (e.g., verapamil analogs) . In contrast, the dimethylaminoethyl group in compound 13a may improve solubility but reduce target specificity .
Physicochemical Properties :
- Molecular Weight : The target compound (442.56 g/mol) is bulkier than analogs like the chloro-derivative (304.17 g/mol), which may limit its blood-brain barrier permeability .
- Melting Point : Compound 13a exhibits a high melting point (>258°C), suggesting strong crystalline packing due to hydrogen bonding (NH group at 3382 cm⁻¹) .
Safety Profiles :
Functional Group Analysis
- Nitrile Group : Present in all analogs, the -C≡N group (IR ~2205 cm⁻¹) likely stabilizes the structure via dipole interactions and may participate in hydrogen bonding .
- Amino and Alkyl Chains: The [2-(3,4-dimethoxyphenyl)ethyl]amino group in the target compound provides both lipophilicity (from methoxy groups) and hydrogen-bonding capacity, contrasting with the simpler dimethylamino groups in 13a .
Biologische Aktivität
2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Pyrido[1,2-a]benzimidazole core : Known for various biological activities.
- Dimethoxyphenyl group : Potentially enhances interaction with biological targets.
- Butyl and ethyl amino substituents : May influence pharmacokinetics and bioavailability.
Antitumor Activity
Research indicates that compounds containing the pyrido[1,2-a]benzimidazole moiety exhibit significant antitumor activity. In a study evaluating similar compounds, it was found that derivatives showed promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. The results demonstrated that these compounds could inhibit cell proliferation effectively in both 2D and 3D culture systems .
Table 1: Antitumor Activity of Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 10 | MTS |
| Compound B | HCC827 | 15 | BrdU |
| Compound C | NCI-H358 | 12 | MTS |
Antimicrobial Activity
In addition to antitumor properties, studies have shown that certain benzimidazole derivatives possess antimicrobial activity. The presence of specific substituents can enhance their effectiveness against bacterial strains. The mechanism of action often involves binding to DNA or inhibiting essential enzymes within microbial cells .
The biological activity of 2-butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is thought to involve several mechanisms:
- DNA Binding : Many benzimidazole derivatives interact with DNA by intercalating or binding in the minor groove, which can disrupt replication and transcription processes.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
Case Studies
- Antitumor Efficacy in Lung Cancer Models : A recent study reported the efficacy of pyrido[1,2-a]benzimidazole derivatives in inhibiting tumor growth in xenograft models of lung cancer. The compounds exhibited a dose-dependent reduction in tumor size compared to control groups .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like 2-aminobenzimidazole derivatives and substituted aldehydes. For example, MCRs involving nitromethylene intermediates and malononitrile under reflux conditions (THF, Et₃N) yield structurally similar pyrido[1,2-a]benzimidazoles with high regioselectivity .
- Validation : Purity is confirmed via HPLC (≥95%), while structural characterization employs NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (TOF-MS). X-ray crystallography resolves ambiguous stereochemistry .
Q. How does the compound’s structure influence its solubility and stability in biological assays?
- Methodology : The 3,4-dimethoxyphenyl and butyl substituents enhance lipophilicity, necessitating DMSO or ethanol as solvents. Stability is assessed via accelerated degradation studies (40°C, 75% RH for 28 days) with LC-MS monitoring. The carbonitrile group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or target isoform specificity. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate via orthogonal assays (SPR vs. fluorescence polarization). Statistical meta-analysis identifies outliers .
Q. How can reaction yields be optimized while minimizing byproducts?
- Methodology : Use design of experiments (DoE) to screen catalysts (e.g., CeCl₃ for imine formation) and solvents (DMF vs. acetonitrile). AI-driven tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal temperature and stoichiometry. Membrane separation technologies (e.g., nanofiltration) isolate the product from similar byproducts .
Q. What computational approaches predict binding modes to cytochrome P450 enzymes?
- Methodology : Molecular docking (AutoDock Vina) with CYP3A4 crystal structures (PDB: 5VCC) identifies key interactions (e.g., π-π stacking with the heme group). MD simulations (AMBER) assess binding stability, while QSAR models correlate substituent electronegativity with metabolic half-life .
Methodological Notes
- Contradiction Management : Conflicting data on metabolic stability (e.g., CYP3A4 inhibition) may arise from species-specific microsomal activity. Cross-validate using human hepatocytes and adjust for interspecies variability .
- Advanced Purification : Countercurrent chromatography (CCC) separates enantiomers in chiral derivatives, while preparative HPLC with C18 columns achieves >99% purity for crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
